molecular formula C10H6BrNO3 B12870092 3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid

3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid

Cat. No.: B12870092
M. Wt: 268.06 g/mol
InChI Key: MVTIHQDOCNKMEF-SNAWJCMRSA-N
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Description

3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid is a compound belonging to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 2-position of the benzoxazole ring and an acrylic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid typically involves the bromination of benzo[d]oxazole followed by the introduction of the acrylic acid moiety. One common method involves the reaction of 2-aminophenol with bromine to form 2-bromophenol, which is then cyclized with formic acid to yield 2-bromobenzo[d]oxazole. The final step involves the reaction of 2-bromobenzo[d]oxazole with acryloyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The acrylic acid moiety can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazole derivatives.

    Oxidation Reactions: Products include oxidized benzoxazole derivatives.

    Reduction Reactions: Products include reduced forms of the acrylic acid moiety, such as alcohols or alkanes.

Scientific Research Applications

3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid is unique due to the specific positioning of the bromine atom and the presence of the acrylic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other benzoxazole derivatives.

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

(E)-3-(2-bromo-1,3-benzoxazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6BrNO3/c11-10-12-9-6(4-5-8(13)14)2-1-3-7(9)15-10/h1-5H,(H,13,14)/b5-4+

InChI Key

MVTIHQDOCNKMEF-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)C=CC(=O)O

Origin of Product

United States

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